2-Methylnitrosopiperidine

Description

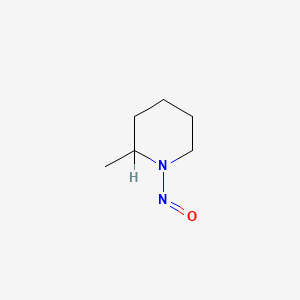

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-nitrosopiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPVLHFEMWOTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860128 |

Source

|

| Record name | 2-Methyl-1-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.06 [mmHg] |

Source

|

| Record name | N-Nitroso-2-methylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7247-89-4, 34962-90-8 |

Source

|

| Record name | 2-Methyl-1-nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7247-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pipecoline, 1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2-methyl-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034962908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylnitrosopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for 2 Methylnitrosopiperidine

Methods for Nitrosamine (B1359907) Formation Applicable to 2-Methylnitrosopiperidine

The formation of this compound, like other N-nitrosamines, predominantly occurs through the nitrosation of its secondary amine precursor, 2-methylpiperidine (B94953). This reaction is influenced by several factors, including the nitrosating agent used and the reaction conditions.

Nitrosation of Secondary Amine Precursors

The most direct method for synthesizing this compound is the nitrosation of 2-methylpiperidine. acs.org This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperidine (B6355638) ring. The general mechanism involves the reaction of the unprotonated secondary amine with a nitrosating agent. europa.eu

The rate of nitrosation is significantly influenced by steric hindrance. Studies comparing the nitrosation rates of various piperidine derivatives have shown that the presence of a methyl group at the α-position, as in 2-methylpiperidine, reduces the reaction rate compared to unsubstituted piperidine. acs.orgaacrjournals.org This steric effect is attributed to the methyl group hindering the approach of the nitrosating agent to the nitrogen atom. acs.orgacs.org For instance, the relative rate of nitrosation for 2-methylpiperidine is approximately five times slower than that of piperidine. nih.gov Further substitution with methyl groups, as seen in 2,6-dimethylpiperidine, leads to an even greater reduction in the nitrosation rate. acs.orgaacrjournals.org

The reactivity of secondary amines in nitrosation reactions is generally higher than that of primary or tertiary amines. europa.eunih.gov Primary amines react with nitrosating agents to form unstable diazonium ions, while tertiary amines require more stringent conditions for the cleavage of a carbon-nitrogen bond to precede nitrosation. europa.eu

Role of Nitrosating Agents in Compound Generation

A variety of nitrosating agents can be employed for the synthesis of this compound. The choice of agent can affect the reaction conditions and efficiency.

Commonly, nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid, is used. tandfonline.com The active nitrosating species in this system is often dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid. europa.eu The reaction rate is typically second order with respect to nitrous acid. europa.eu

Other effective nitrosating agents include:

Potassium monopersulfate (Oxone) and sodium nitrite: This combination, in the presence of wet silica (B1680970) gel, provides a mild and heterogeneous system for the nitrosation of secondary amines, offering excellent yields. tandfonline.com

Alkyl nitrites: These are powerful nitrosating agents in both aqueous and organic media. nih.gov Tert-butyl nitrite (TBN) is frequently used in organic solvents. nih.gov

Nitrosyl halides (e.g., NOCl) and nitrosonium salts (e.g., NOBF₄): These are efficient nitrosating agents, particularly in organic solvents, and can be used under mild conditions. nih.gov

p-Toluenesulfonic acid and sodium nitrite: This system serves as a novel and efficient nitrosating agent for secondary amines under mild conditions. jchr.org

The selection of the nitrosating agent is crucial and can be tailored to the specific requirements of the synthesis, such as reaction scale, desired purity, and sensitivity of the starting material.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. symeres.com The synthesis of isotopically labeled this compound, particularly with deuterium (B1214612), allows for the investigation of kinetic isotope effects and metabolic activation processes. nih.govnih.gov

The primary methods for synthesizing isotopically labeled compounds involve either using commercially available labeled precursors in a synthetic route or performing hydrogen-isotope exchange reactions on the target molecule or its precursors. symeres.comsilantes.com For this compound, this would typically involve the use of deuterated 2-methylpiperidine as the starting material.

Deuterium Substitution Effects in Related Nitrosamines

The substitution of hydrogen with deuterium at the α-carbon position to the nitroso group has been shown to have a significant impact on the biological activity of nitrosamines. nih.gov This is known as the deuterium isotope effect.

Studies on various nitrosamines have demonstrated that deuteration at the α-position can lead to a reduction in their mutagenic and carcinogenic activities. nih.gov This effect suggests that the cleavage of a C-H bond at this position is a rate-determining step in the metabolic activation of these compounds. nih.gov For nitrosamines that require metabolic activation, the presence of a deuterium atom at the α-position slows down this activation process, leading to reduced biological activity. nih.gov

Conversely, nitrosamines that undergo extensive base-catalyzed hydrogen-deuterium exchange tend not to exhibit a significant biological isotope effect. nih.gov This indicates that the stability of the C-H bond at the α-position is a key determinant of the biological consequences of deuteration. nih.gov The use of deuterated nitrosamine standards is also crucial for accurate quantification in analytical studies, such as those using mass spectrometry. adventchembio.com

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com For this compound, this involves synthesizing a series of analogues with systematic structural modifications to identify key structural features responsible for its activity. oncodesign-services.comnih.gov

Synthesis of Analogues for Systematic Structural Modifications

The synthesis of analogues of this compound allows for a systematic exploration of how changes in its structure affect its properties. nih.govrsc.org These modifications can involve altering the substituents on the piperidine ring, changing the ring size, or introducing different functional groups.

For example, the synthesis and study of various alkyl-substituted nitrosopiperidines have provided valuable insights into the steric and electronic effects on their biological activity. aacrjournals.orgresearchgate.net By comparing the activity of this compound with its 3-methyl, 4-methyl, and 2,6-dimethyl analogues, researchers can deduce the importance of the position and number of methyl groups. researchgate.netacs.org

The general approach to synthesizing these analogues involves:

Selection of a lead compound: In this case, this compound.

Design of a series of analogues: This involves making specific, controlled changes to the structure of the lead compound.

Chemical synthesis of the analogues: Utilizing established synthetic methodologies to prepare the designed compounds. mdpi.com

Biological evaluation: Testing the synthesized analogues in relevant biological assays to determine their activity. nih.gov

Analysis of SAR: Correlating the structural changes with the observed biological activity to build a predictive model. nih.govjournaljpri.com

This iterative process of design, synthesis, and testing is crucial for optimizing the desired properties of a molecule and for gaining a deeper understanding of its mechanism of action. snv63.ru

Biochemical Transformations and Metabolic Pathways of 2 Methylnitrosopiperidine

Enzymatic Activation Pathways of 2-Methylnitrosopiperidine and Related Nitrosamines

The primary and most crucial step in the bioactivation of carcinogenic nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon). oup.comnih.govnih.gov This reaction is predominantly catalyzed by a superfamily of heme-containing enzymes known as Cytochrome P450s.

Cytochrome P450 (CYP) enzymes are the principal catalysts for the metabolic activation of N-nitrosamines. nih.govnih.gov The α-hydroxylation reaction introduces a hydroxyl group to the carbon adjacent to the N-nitroso group, initiating a cascade of chemical transformations. For this compound, this can theoretically occur at either the C2 or C6 position of the piperidine (B6355638) ring.

Studies on the closely related N-nitrosopiperidine (NPIP) have identified several CYP enzymes responsible for its α-hydroxylation. The P450 2A subfamily, in particular, has been shown to be highly active in the metabolism of cyclic nitrosamines. nih.gov Research involving various animal models and human enzymes has demonstrated that specific isoforms, including rat P450 2A3, mouse P450 2A4 and 2A5, and human P450 2A6 and 2A13, are effective catalysts for the α-hydroxylation of NPIP. nih.gov These enzymes exhibit significantly high catalytic efficiencies (kcat/Km) for this reaction, underscoring their importance in the activation pathway. nih.gov

The kinetic parameters for the α-hydroxylation of N-nitrosopiperidine (NPIP) by various Cytochrome P450 2A enzymes are detailed below, providing insight into the likely enzymes involved in this compound metabolism.

| Enzyme | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |

|---|---|---|---|

| Rat P450 2A3 | 14 ± 2 | 1.5 ± 0.1 | 0.11 |

| Mouse P450 2A4 | 270 ± 50 | 1.6 ± 0.2 | 0.006 |

| Mouse P450 2A5 | 23 ± 2 | 2.8 ± 0.1 | 0.12 |

| Human P450 2A6 | 170 ± 20 | 0.6 ± 0.03 | 0.004 |

| Human P450 2A13 | 160 ± 20 | 1.9 ± 0.1 | 0.012 |

Data sourced from studies on N-nitrosopiperidine (NPIP) α-hydroxylation. nih.gov

Identification of Metabolic Intermediates

The enzymatic activation of this compound leads to the formation of unstable α-hydroxy nitrosamines. These initial products undergo further spontaneous decomposition to yield highly reactive electrophilic species and other downstream metabolites.

Following α-hydroxylation, the resulting α-hydroxy-2-methylnitrosopiperidine is chemically unstable. It undergoes spontaneous, non-enzymatic rearrangement and cleavage of the piperidine ring. This process leads to the formation of a diazonium ion, which is a potent electrophile. nih.govnih.gov Electrophiles are electron-seeking molecules that can readily form covalent bonds with nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins. nih.gov The interaction of these reactive electrophiles with DNA is considered a key event in the initiation of carcinogenesis associated with N-nitrosamines.

The general pathway is as follows:

α-Hydroxylation: this compound is converted to an unstable α-hydroxynitrosamine.

Ring Opening: The intermediate undergoes spontaneous ring scission to form an oxo-alkyldiazohydroxide.

Formation of Diazonium Ion: This intermediate decomposes to yield a reactive alkyldiazonium ion, which is a powerful electrophile.

In vitro studies using model systems are essential for identifying the products of nitrosamine (B1359907) metabolism. Following the α-hydroxylation of NPIP, the formation of 2-hydroxytetrahydropyran (B1345630) (2-OH-THP) has been identified, which is the cyclic hemiacetal form of the ring-opened aldehyde, 5-hydroxypentanal. oup.com By analogy, the metabolism of this compound would be expected to yield corresponding hydroxylated and ring-opened products. For example, hydroxylation at the C6 position would lead to intermediates that ultimately form 5-hydroxy-4-methylpentanal. Further oxidation of such aldehyde metabolites can lead to the formation of carboxylic acids, which can be excreted.

In Vitro Metabolism Studies Using Subcellular Fractions

To investigate the enzymatic processes involved in the metabolism of compounds like this compound, researchers utilize subcellular fractions, which contain concentrated amounts of specific enzymes. researchgate.net Liver microsomes are a commonly used in vitro tool because they are rich in Cytochrome P450 enzymes. researchgate.net

Studies using rat liver and esophageal microsomes have been instrumental in elucidating the metabolism of NPIP and N-nitrosopyrrolidine (NPYR). oup.com These experiments typically involve incubating the nitrosamine with the microsomal fraction in the presence of necessary co-factors, such as an NADPH-generating system, which provides the reducing equivalents needed for CYP450 function. researchgate.net The reaction mixtures are then analyzed using techniques like high-performance liquid chromatography (HPLC) to identify and quantify the metabolites formed. oup.com Such studies have shown that liver microsomes efficiently metabolize both NPIP and NPYR, while esophageal microsomes show a marked preference for activating NPIP, which correlates with its tissue-specific carcinogenicity. oup.com These findings suggest that similar in vitro systems are crucial for determining the metabolic profile and activation pathways of this compound.

Liver Microsomal and Cytosolic Fractions in Various Animal Species

The initial steps in the metabolism of many foreign compounds, including this compound, occur in the liver, specifically within two main cellular fractions: the microsomes and the cytosol. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in a superfamily of enzymes known as cytochrome P450 (CYP). These enzymes are major players in the oxidative metabolism of a vast array of substances.

Studies on various N-nitrosamines have demonstrated that liver microsomes are the primary site of their metabolism. For instance, research on isomeric N-nitroso-N-methylaminopyridines in rat liver microsomes revealed significant differences in their metabolic rates, highlighting the role of these enzymes in determining the biological activity of such compounds nih.gov. The metabolic activity within microsomes is not uniform across different animal species, indicating that the rate and pathway of this compound metabolism can vary significantly depending on the species being studied. For example, comparative studies on other toxicants have shown that liver microsomes from different species, such as rats and bobwhite quail, can metabolize compounds at different rates unl.edu.

The cytosolic fraction of liver cells also contains various enzymes that can participate in the metabolism of foreign compounds. While the primary oxidative metabolism of nitrosamines is generally attributed to microsomal CYPs, cytosolic enzymes can be involved in subsequent conjugation reactions or other metabolic steps. However, for many nitrosamines, the role of the cytosolic fraction in the initial biotransformation is considered to be less significant compared to the microsomal fraction nih.gov.

Interactive Data Table: In Vitro Metabolism of Nitrosamines in Liver Fractions

| Compound | Animal Species | Liver Fraction | Key Metabolic Process | Reference |

| N-nitroso-N-methylaminopyridines | Rat | Microsomes | Oxidative Demethylation | nih.gov |

| N-nitrosohexamethyleneimine | Rat | Microsomes & Cytosol | α-Hydroxylation | nih.gov |

| Thioridazine (piperidine-type) | Human | Microsomes | Sulfoxidation, N-demethylation | nih.gov |

Comparative Metabolic Stability Assessments

Metabolic stability is a critical parameter in understanding the persistence and potential for accumulation of a chemical within an organism. In vitro methods using liver microsomes are widely employed to assess the metabolic stability of compounds. These assays measure the rate at which a compound is metabolized by the enzymatic machinery present in the microsomes.

Comparative studies of the in vitro metabolism of various compounds have revealed significant species-dependent differences in metabolic stability. For example, the metabolism of the sedative-hypnotic compound YZG-331 was found to be much faster in rat liver microsomes compared to those from humans, monkeys, dogs, and mice frontiersin.org. Such variations are often attributed to differences in the expression and activity of specific cytochrome P450 enzymes among species.

Interactive Data Table: Comparative Metabolic Stability of Various Compounds in Liver Microsomes

| Compound | Human | Rat | Mouse | Dog | Monkey | Reference |

| YZG-331 (% remaining at 120 min) | 86% | 54% | 89% | 94% | 89% | frontiersin.org |

| Diphacinone (% metabolized at 60 min) | N/A | 91% (non-perfused) | N/A | N/A | N/A | unl.edu |

N/A: Data not available in the provided sources.

Mechanisms of Metabolic Soft Spots

Metabolic "soft spots" refer to the specific sites on a molecule that are most susceptible to enzymatic attack. The identification of these soft spots is key to understanding the metabolic pathways of a compound. For this compound, two primary mechanisms are of significant interest: aliphatic hydroxylation and the formation of reactive iminium intermediates.

Aliphatic Hydroxylation Pathways

A crucial metabolic activation pathway for many nitrosamines is the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. This process, known as α-hydroxylation, is catalyzed by cytochrome P450 enzymes in the liver microsomes. The resulting α-hydroxy nitrosamine is often unstable and can spontaneously decompose to form highly reactive electrophilic species that can interact with cellular macromolecules.

For this compound, the methyl group on the piperidine ring introduces asymmetry, leading to two potential sites for α-hydroxylation: the carbon bearing the methyl group (C2) and the adjacent methylene (B1212753) carbon (C6). The regioselectivity of this hydroxylation can significantly influence the subsequent biological effects. Studies on the metabolism of N-nitrosohexamethyleneimine have shown that α-hydroxylation is a key metabolic step nih.gov. While direct evidence for the specific aliphatic hydroxylation pathways of this compound is limited in the provided search results, the well-established role of α-hydroxylation in the metabolism of other cyclic nitrosamines strongly suggests its importance for this compound as well.

Formation of Reactive Iminium Intermediates

The metabolism of cyclic amines, including piperidine derivatives, can proceed through the formation of reactive iminium ion intermediates. This pathway is also typically initiated by a cytochrome P450-mediated oxidation at a carbon atom adjacent to the nitrogen atom. The resulting carbinolamine can then lose a molecule of water to form a positively charged iminium ion.

The formation of an iminium ion has been demonstrated in the metabolism of phencyclidine, a compound containing a piperidine ring. In this case, the iminium ion was identified as a key reactive intermediate that could covalently bind to microsomal proteins nih.gov. More recent studies on the drug nintedanib (B1663095) have also shown the formation of iminium ion metabolites by human CYP3A4 nih.gov. These reactive intermediates are electrophilic and can be trapped by nucleophiles. The formation of a reactive iminium intermediate from this compound would represent a significant bioactivation pathway, as this electrophilic species could potentially react with cellular nucleophiles such as DNA and proteins, leading to cellular damage.

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation by 2-Methylnitrosopiperidine and its Metabolites

The foundational step in the DNA-damaging activity of N-nitrosamines is their enzymatic bioactivation, primarily catalyzed by cytochrome P450 (P450) enzymes. nih.govumn.edu This process involves the hydroxylation of a carbon atom immediately adjacent (at the α-position) to the N-nitroso group. nih.govmdpi.com For the parent compound N-nitrosopiperidine, this α-hydroxylation is a critical metabolic step, leading to the formation of unstable intermediates that spontaneously decompose to generate a reactive electrophile capable of alkylating DNA. nih.govnih.gov

In the case of this compound, the presence of a methyl group on one of the α-carbons (C2) introduces asymmetry. This means that P450-mediated α-hydroxylation can occur at either the substituted C2 carbon or the unsubstituted C6 carbon, potentially leading to different reactive intermediates and, consequently, different DNA adduct profiles.

The interaction between the reactive metabolites of this compound and DNA is a form of alkylation, where the metabolite covalently bonds to a nucleophilic site on a DNA base, forming a DNA adduct. nih.gov This addition of an alkyl group disrupts the normal structure of DNA.

For the parent compound N-nitrosopiperidine (NPIP), a major adduct has been identified in vivo as N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG). acs.orgnih.gov This is a cyclic adduct formed following the metabolic activation of NPIP. It is therefore highly probable that this compound forms a structurally similar, methylated analogue of the THP-dG adduct, alongside other potential alkyl adducts. The formation of such bulky, complex adducts is a significant form of DNA damage.

DNA bases contain several nucleophilic atoms, primarily nitrogen and oxygen, that are susceptible to attack by electrophilic metabolites of nitrosamines. nih.gov The specific site of adduction depends on the nature of the reactive electrophile. For N-nitrosopiperidine, a significant adduct has been identified on the exocyclic amino group (N²) of guanine (B1146940). acs.orgnih.gov

General studies on various N-nitrosamines have identified a range of susceptible sites on the DNA bases. nih.gov The most frequently alkylated position is the N7 of guanine, due to its high nucleophilicity. nih.gov However, adducts at the O⁶ position of guanine, while often less frequent, are considered highly mutagenic. nih.gov Other common sites of adduction include the N3 of adenine (B156593) and the O² and O⁴ positions of thymine (B56734). nih.govnih.gov

Table 1: Common Nucleophilic Sites for DNA Adduction by Nitrosamine (B1359907) Metabolites

| DNA Base | Nucleophilic Site | Significance | Reference |

|---|---|---|---|

| Guanine | N7 | Most frequent site of alkylation. | nih.gov |

| Guanine | O⁶ | Highly pro-mutagenic lesion. | nih.gov |

| Guanine | N² | Site of the major cyclic adduct (THP-dG) formed by N-nitrosopiperidine. | acs.orgnih.gov |

| Adenine | N3 | Common site of alkylation. | nih.gov |

| Thymine | O² / O⁴ | Can lead to mispairing during replication. | nih.gov |

The formation of DNA adducts is significantly influenced by the chemical structure of the parent nitrosamine. The structure dictates the pathway of metabolic activation and the nature of the ultimate electrophile. For this compound, the key structural feature is the methyl group at the C2 position.

This methyl group can exert steric hindrance, potentially impeding the access of P450 enzymes to the C2-hydrogen. This could favor α-hydroxylation at the less hindered C6 position. Such regioselective metabolism would, in turn, determine the structure of the resulting electrophile and influence the profile of DNA adducts formed. Therefore, the interplay between the enzymatic systems and the specific chemical and steric properties of the this compound molecule is a critical determinant of its DNA-damaging potential.

Consequences of DNA Adducts on Nucleic Acid Integrity and Function

The covalent modification of DNA bases by metabolites of this compound has profound consequences for the integrity and function of the genome. These adducts can disrupt the DNA helix, interfere with essential cellular processes, and lead to permanent changes in the DNA sequence.

The presence of bulky chemical adducts on the DNA template can act as physical blocks to the enzymatic machinery responsible for transcription and replication. DNA and RNA polymerases may stall when they encounter an adducted base, leading to an arrest of these processes. This blockage can trigger cellular stress responses and, if the damage is not repaired, may lead to cell death. The formation of complex, cyclic adducts, similar to the THP-dG adduct from NPIP, would likely present a significant challenge to the progression of polymerase enzymes along the DNA strand.

If a DNA adduct is not removed by cellular DNA repair mechanisms before replication occurs, it can cause the DNA polymerase to insert an incorrect base opposite the damaged one. nih.gov This leads to a mutation in the subsequent round of replication. Different adducts have different miscoding properties, resulting in characteristic patterns of mutations, known as mutational spectra.

While adducts at the O⁶-position of guanine are known to frequently cause G:C to A:T transitions, the mutational profile of the parent compound N-nitrosopiperidine (NPIP) is distinct. acs.orgnih.govnih.gov In vivo studies with NPIP have revealed a mutational signature dominated by A:T to C:G transversions, with G:C to A:T and A:T to G:C transitions occurring at lower frequencies. acs.orgnih.gov This specific spectrum is likely a direct consequence of the miscoding potential of its major DNA adducts, such as THP-dG. Given the structural similarity, it is anticipated that this compound would induce a comparable, complex mutational pattern rather than one dominated solely by G:C to A:T transitions.

Table 2: In Vivo Mutational Spectrum Induced by N-Nitrosopiperidine (NPIP)

| Mutation Type | Relative Frequency | Reference |

|---|---|---|

| A:T → C:G Transversion | Dominant | acs.orgnih.gov |

| G:C → A:T Transition | Substantial | acs.orgnih.gov |

| A:T → G:C Transition | Substantial | acs.orgnih.gov |

Interaction with Proteins and Enzymes

The biological activity of this compound is intrinsically linked to its interactions with cellular macromolecules, particularly enzymes. The metabolic activation of this nitrosamine is a critical step, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This process involves direct interaction with the enzyme's active site, leading to chemical transformations that can profoundly alter both the compound and the enzyme's function.

Molecular Binding Studies with Enzyme Active Sites

While direct crystallographic or nuclear magnetic resonance (NMR) studies detailing the binding of this compound within an enzyme active site are not extensively available, significant insights can be drawn from molecular modeling and docking studies of structurally similar nitrosamines with cytochrome P450 enzymes. The metabolic activation of nitrosamines is understood to occur within the active site of these enzymes researchgate.netresearchgate.net.

The key activation pathway for carcinogenic nitrosamines is the hydroxylation of the carbon atom alpha to the nitroso group, a reaction catalyzed by cytochrome P450 researchgate.netoup.com. This enzymatic reaction necessitates the precise positioning of the substrate within the catalytic pocket of the enzyme. For this to occur, the nitrosamine must first access the active site, which in drug-metabolizing CYPs is a nonpolar heme-coordinating cavity located in the globular catalytic domain nih.gov.

Molecular docking simulations with other cyclic nitrosamines, such as N'-nitrosonornicotine (NNN), and various CYP2A enzymes have identified key amino acid residues that play a crucial role in substrate binding and orientation. These studies suggest that hydrophobic residues at specific positions within the active site are critical for orienting the nitrosamine in a way that facilitates the essential α-hydroxylation reaction researchgate.net. For instance, in the interaction between the tobacco-specific nitrosamine NAT and the active site of CYP2A13, hydrogen bonding with an alanine (B10760859) residue (Ala301) and numerous hydrophobic interactions were identified as key binding determinants heraldopenaccess.us. The binding pocket of CYP2A13, which is responsible for the metabolism of several nitrosamines, has a volume of approximately 68 ų and a surface area of 166 Ų heraldopenaccess.us. These findings suggest that this compound likely binds in a similar fashion, with its piperidine (B6355638) ring system interacting with hydrophobic residues and the nitroso-group oriented towards the heme iron for catalysis.

Impact on Enzyme Conformational Changes and Catalytic Efficiency

The interaction between a substrate like this compound and a cytochrome P450 enzyme is a dynamic process that induces structural rearrangements in the protein and is characterized by specific kinetic parameters that define the efficiency of the catalytic process.

Enzyme Conformational Changes:

The binding of a substrate to the active site of a cytochrome P450 enzyme is known to trigger conformational changes. This induced-fit mechanism is essential for catalysis. Studies on various P450 enzymes have shown that substrate binding can cause significant structural remodeling. For example, in CYP2B4, the F' helix can reorient to create an open solvent access channel, allowing the substrate to enter the active site; the subsequent closing of this helix sequesters the substrate for the chemical reaction nih.gov. Kinetic models developed for the oxidation of other nitrosamines, such as N,N-dimethylnitrosamine (DMN) and N,N-diethylnitrosamine (DEN) by CYP2A6, also incorporate a conformational change of the enzyme following the initial substrate binding event nih.govresearchgate.net. This step is proposed to be part of a complex kinetic scheme that can involve both productive and non-productive binding equilibria before the catalytic oxidation occurs nih.govresearchgate.net. These findings strongly suggest that the binding of this compound to its metabolizing P450 enzyme would similarly induce conformational shifts necessary for its metabolic activation.

Catalytic Efficiency:

Studies on the closely related compound N-nitrosopiperidine (NPIP) provide valuable data on the catalytic efficiency of its metabolism by various P450 isoforms, particularly the CYP2A family, which are known to be important in nitrosamine activation nih.govacs.org. Research has shown that different CYP2A enzymes exhibit significantly different kinetic parameters for the α-hydroxylation of NPIP oup.comnih.gov. For example, expressed rat CYP2A3 is an efficient catalyst for NPIP α-hydroxylation with a Km of 61.6 µM, which is substantially lower than its Km for the five-membered ring analogue N-nitrosopyrrolidine (NPYR) oup.com. In general, P450 2A enzymes are better catalysts for the α-hydroxylation of NPIP than for NPYR nih.govacs.org. This indicates a structural preference of the enzyme's active site for the six-membered piperidine ring over the five-membered pyrrolidine (B122466) ring. The kinetic parameters for NPIP α-hydroxylation by several human and rodent CYP2A enzymes are detailed in the table below.

Data for N-nitrosopiperidine (NPIP) α-hydroxylation. ND = Not Determined. Data sourced from Wong et al. (2005) nih.govacs.org and Hecht et al. (2003) oup.com.

These data illustrate the significant variability in catalytic efficiency among different P450 enzymes for a single nitrosamine substrate. Human CYP2A13, for instance, is a particularly efficient enzyme for the metabolic activation of NPIP, as indicated by its high kcat/Km value nih.govacs.org. The differences in these kinetic parameters are attributed to subtle variations in the amino acid sequences of the enzymes, which in turn affect the structure and chemical environment of the active site nih.gov.

Advanced Analytical Methodologies in 2 Methylnitrosopiperidine Research

Chromatographic and Mass Spectrometric Techniques for Metabolite Identification

The biotransformation of 2-Methylnitrosopiperidine results in various metabolites. Identifying these compounds is essential for understanding its mechanism of action. This is primarily achieved through the coupling of separation techniques with sensitive detection methods.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of nitrosamine (B1359907) metabolites. It combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, making it ideal for identifying and quantifying compounds in complex biological matrices. lcms.cz For nitrosamines, LC-MS/MS, a variation that uses tandem mass spectrometry, is often preferred due to its high sensitivity and selectivity. rsc.orggassnova.no

In the context of this compound research, LC-MS would be used to separate metabolites from biological samples (e.g., urine, plasma, or microsomal incubations). Once separated, the metabolites are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and their mass-to-charge ratios are measured. lcms.cz This allows for the determination of molecular weights and elemental compositions, providing critical clues to the identities of the metabolites. While specific studies on this compound are limited, the methodology is well-established for related compounds like N-nitrosopiperidine. researchgate.net

Below is an illustrative table of potential metabolites of this compound that could be identified using LC-MS.

| Putative Metabolite | Molecular Formula | Expected [M+H]⁺ (m/z) | Potential Metabolic Pathway |

| 2-Methyl-5-hydroxypiperidine | C₆H₁₃NO | 116.1021 | Ring Hydroxylation |

| N-Nitroso-2-carboxypiperidine | C₆H₁₀N₂O₃ | 159.0715 | Oxidation of Methyl Group |

| 5-Hydroxy-2-methyl-N-nitrosopiperidine | C₆H₁₂N₂O₂ | 145.0923 | α-Hydroxylation |

| Open-chain amino acid | C₆H₁₂N₂O₃ | 161.0872 | Ring Scission |

Note: This table is illustrative and based on known metabolic pathways for cyclic nitrosamines. The m/z values are theoretical.

Ultraviolet (UV) Detection in Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used analytical technique for quantifying substances that absorb UV light. amazonaws.com Nitrosamines characteristically exhibit weak UV absorbance maxima at approximately 230 nm and 330 nm. pmda.go.jp While HPLC-UV may lack the sensitivity required to detect trace levels of nitrosamines compared to mass spectrometry, it can be a valuable tool for analyzing samples with higher concentrations of metabolites. pmda.go.jpwaters.com

In the metabolite profiling of this compound, HPLC-UV could be employed as a screening tool or for quantification of major metabolites. The technique's utility is demonstrated in the analysis of various nitrosamine impurities in pharmaceutical products. waters.com A photodiode array (PDA) detector, which can acquire a full UV spectrum at each point in the chromatogram, would be particularly useful for distinguishing between metabolites with different spectral characteristics.

Detection and Characterization of DNA Adducts

Metabolic activation of this compound can lead to reactive intermediates that bind covalently to DNA, forming DNA adducts. These adducts are critical biomarkers for assessing the genotoxic potential of the compound.

³²P-Postlabeling Assay for Adduct Quantification

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 10¹⁰ normal nucleotides. nih.govspringernature.com The method involves several key steps:

Enzymatic digestion of DNA to normal and adducted nucleoside 3'-monophosphates.

Enrichment of the adducts.

Radiolabeling of the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts by chromatography (e.g., thin-layer chromatography).

Quantification of adducts by measuring their radioactive decay. nih.govnih.gov

This assay is applicable to a broad range of carcinogens and does not require prior knowledge of the adduct structures, making it a powerful tool for screening for DNA damage induced by compounds like this compound. springernature.comsemanticscholar.org

| Parameter | Description |

| Principle | Enzymatic labeling of DNA adducts with ³²P. |

| Sensitivity | 1 adduct in 10⁹ - 10¹⁰ nucleotides. nih.gov |

| DNA Requirement | Microgram quantities. nih.gov |

| Application | Screening for genotoxicity and monitoring DNA damage. nih.gov |

| Limitation | Does not provide structural information on the adduct. |

LC-MS/MS for Structural Elucidation of Adducts

While ³²P-postlabeling is excellent for quantification, it does not provide structural information about the DNA adducts. nih.gov For this purpose, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. escholarship.org This technique is instrumental in identifying the specific chemical structures of DNA adducts formed by carcinogens. escholarship.org

In the analysis of this compound-induced DNA damage, DNA is first hydrolyzed to release the adducted nucleosides. These are then separated by LC and introduced into a tandem mass spectrometer. The instrument first selects the protonated molecular ion of a suspected adduct (MS1) and then fragments it (MS2). The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the adduct and its site of attachment to the DNA base. Research on N-nitrosopiperidine has successfully used LC-ESI-MS/MS to identify etheno-type deoxyguanosine adducts, demonstrating the power of this technique for cyclic nitrosamines. nih.gov

Electrochemical Detection of Modified DNA Bases

Electrochemical biosensors offer a rapid, sensitive, and often low-cost alternative for detecting DNA damage. mdpi.com These sensors typically consist of an electrode (e.g., glassy carbon) modified with DNA. When this sensor is exposed to a DNA-damaging agent like activated this compound, changes in the DNA structure, such as the formation of adducts or strand breaks, can be detected as changes in the electrochemical signal. nih.gov

For instance, the oxidation signals of guanine (B1146940) and adenine (B156593) bases can be monitored using techniques like differential pulse voltammetry. Damage to these bases by a genotoxic agent can lead to a decrease in their characteristic oxidation peak currents, indicating the formation of adducts. nih.gov Electrochemical sensors have been successfully developed for the detection of various nitrosamines, showcasing their potential for monitoring the genotoxic effects of this compound. nih.govdigitellinc.com

| Technique | Principle | Signal Change Upon DNA Damage | Application |

| Differential Pulse Voltammetry (DPV) | Measures current as a function of potential. | Decrease in guanine/adenine oxidation peaks. | Detection of base modification/adduct formation. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the opposition to alternating current. | Increase in charge-transfer resistance. | Monitoring changes in DNA layer integrity. |

Application of Advanced Spectroscopic Methods in Mechanistic Studies

The elucidation of reaction mechanisms involving this compound relies heavily on advanced spectroscopic techniques. These methods provide in-depth information about the structural transformations and changes in chemical bonding that occur during a reaction, offering insights into transient intermediates and final products.

Nuclear Magnetic Resonance (NMR) for Structural Analysis of Reacted Species

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules formed from reactions of N-nitrosamines. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the molecular structure.

In studies of N-nitrosopiperidine derivatives, NMR is crucial for characterizing the products of metabolic transformations or chemical reactions. For instance, following the in vitro metabolism of N-nitrosopiperidine by rat liver microsomes, ¹H NMR and ¹³C NMR were used to confirm the identity of the resulting metabolites oup.com. This analysis is fundamental to understanding the pathways of enzymatic reactions.

Protonation studies of N-nitrosamines, a fundamental reaction in acidic media, have also been investigated using NMR. When N-nitrosopiperidine is dissolved in strong acids like fluorosulfuric acid, NMR spectra reveal distinct signals for the captured proton, indicating the formation of a protonated species researchgate.net. The integration of the peaks demonstrates that a single proton is added to the nitrosamine molecule researchgate.net. Such studies help to identify the site of protonation, which can occur at either the oxygen or nitrogen atoms, depending on the solvent environment acs.org.

Furthermore, NMR is essential for distinguishing between different isomers of asymmetrical N-nitrosamines that can be present as reacted species. The ¹H and ¹³C NMR spectra of asymmetrical N-nitrosamines often show two distinct sets of signals, corresponding to the E and Z isomers that arise due to restricted rotation around the N-N bond nih.gov. Variable temperature (VT) ¹H NMR experiments can be employed to study the ratios and interconversion of these isomers nih.gov.

Table 1: Representative ¹H NMR Chemical Shifts for N-Nitrosamine Isomers

| Compound | Isomer | Functional Group | Chemical Shift (δ ppm) |

|---|---|---|---|

| N-nitrososarcosine | Major Isomer | -NCH₃ | 3.79 |

| -CH₂- | 4.28 | ||

| Minor Isomer | -NCH₃ | 3.01 | |

| -CH₂- | 5.01 | ||

| N-nitrosomethylvinylamine | Isomer 1 | -NCH₃ | 3.15 |

This table is generated based on data for representative asymmetrical N-nitrosamines to illustrate the application of NMR in distinguishing isomers nih.gov.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reactions

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to probe the functional groups within a molecule. They are particularly useful for monitoring the progress of reactions by detecting the appearance and disappearance of specific vibrational bands corresponding to different chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is highly effective for identifying characteristic functional groups. In the context of this compound reactions, FTIR (Fourier Transform Infrared) spectroscopy can be used to study the gas-phase chemistry of related compounds in oxidation reactions researchgate.net. For example, studies on the oxidation of monomethylhydrazine (MMH) with nitrogen dioxide (NO₂) use FTIR to identify reaction products like methyl nitrate (B79036) and HONO, providing mechanistic insights researchgate.net. This approach is applicable to studying the decomposition or oxidation products of N-nitrosamines.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. This technique is particularly advantageous for studying reactions in aqueous solutions, as the Raman signal for water is typically weak mdpi.com.

In the study of N-nitrosamine synthesis, electrochemical Raman spectroscopy has been employed to investigate the formation of intermediates during the electrochemical nitrosation of secondary amines cardiff.ac.uk. This method allows for the in-situ detection of transient species formed during the reaction. The combination of cyclic voltammetry with Raman spectroscopy enables structural changes in the compounds to be observed as different electrical potentials are applied cardiff.ac.uk. By correlating experimentally observed Raman spectra with those calculated using Density Functional Theory (DFT), specific intermediates in the reaction pathway can be identified researchgate.net.

Nitrogen oxides, which are often involved in nitrosation reactions, are known to be Raman active and can be characterized and quantified using this technique cardiff.ac.ukresearchgate.net. For instance, the Raman band at approximately 1400 cm⁻¹ is a good indicator of the concentration of the nitronium cation (NO₂⁺), a key reactant in certain nitrosation pathways researchgate.net.

Table 2: Key Raman Bands for Monitoring Electrochemical N-Nitrosation

| Species | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| Nitronium cation (NO₂⁺) | Symmetric Stretch | ~1400 |

| Dinitrogen tetroxide (N₂O₄) | N-N Stretch | ~250-280 |

| Nitrite (B80452) ion (NO₂⁻) | Bending | ~815 |

This table presents characteristic Raman shifts for species relevant to the formation of N-nitrosamines, illustrating the utility of Raman spectroscopy in mechanistic studies cardiff.ac.ukresearchgate.net.

The application of Raman spectroscopy can also extend to monitoring reactions in real-time within continuous-flow reactors, offering a powerful analytical tool for process optimization and mechanistic understanding mit.edu.

Computational and Theoretical Investigations of 2 Methylnitrosopiperidine

Molecular Modeling and Docking Studies

Molecular modeling techniques, including docking and molecular dynamics simulations, are instrumental in visualizing and analyzing the interactions between a small molecule (ligand) and a biological macromolecule, typically a protein or enzyme.

The metabolic activation of nitrosamines is primarily catalyzed by Cytochrome P450 (CYP) enzymes. mdpi.com Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how 2-Methylnitrosopiperidine binds to the active site of these enzymes. Docking studies place the ligand into the enzyme's binding pocket to identify the most favorable binding pose and estimate the binding affinity. heraldopenaccess.usnih.gov

For nitrosamines, the critical interaction involves positioning the α-carbon (the carbon atom adjacent to the nitrosated nitrogen) in proximity to the heme iron center of the CYP enzyme, which is the site of oxidation. nih.gov Studies on various nitrosamines with CYP enzymes, such as CYP2A13, reveal that binding is often stabilized by hydrophobic interactions between the ligand and nonpolar amino acid residues within the active site. heraldopenaccess.us Following docking, MD simulations can be performed to observe the dynamic stability of the ligand-enzyme complex over time, providing insights into conformational changes and the persistence of key intermolecular interactions. heraldopenaccess.us For this compound, the 2-methyl group would likely influence the binding orientation and affinity within the CYP active site compared to the unsubstituted NPIP.

Computational models have been developed to predict the metabolic fate of xenobiotics, including the likelihood of specific reactions occurring at various sites on the molecule. For nitrosamines, the rate-limiting step in metabolic activation is α-carbon hydroxylation. acs.orgnih.gov A novel computational method, leveraging large datasets on CYP-mediated hydroxylation of various chemicals, has been used to predict the probability of this crucial activation step. nih.govnih.gov This approach identifies structural features that either promote or inhibit hydroxylation. nih.gov

By applying this model, the probability of α-hydroxylation for N-nitrosopiperidine (NPIP) has been calculated, providing a quantitative estimate of its susceptibility to metabolic activation. acs.orgnih.gov This predictive power is crucial for assessing the potential risk of new or less-studied nitrosamines.

| Compound | Predicted α-Hydroxylation Probability | Reference |

|---|---|---|

| N-nitrosopiperidine (NPIP) | 0.56 | acs.orgnih.gov |

| N-nitroso varenicline | 0.63 | acs.orgnih.gov |

| N-nitrosohexamethyleneimine (NHEX) | 0.56 | acs.orgnih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and reactivity without the need for experimental data. researchgate.netusp.org

The electronic structure of this compound dictates its chemical reactivity. DFT calculations are used to determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical reactivity. The MESP map visually identifies the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. For nitrosamines, these calculations help explain the susceptibility of the α-carbon to oxidative attack by CYP enzymes, which initiates the activation pathway. researchgate.net

This compound can exist in several different three-dimensional shapes, or conformations, due to the flexibility of the piperidine (B6355638) ring and rotation around the N-N bond. The piperidine ring typically adopts a stable chair conformation, with the methyl group at the C-2 position being either in an axial or an equatorial position. Additionally, the N-nitroso group can exist in two planar arrangements, E (trans) or Z (cis), relative to the adjacent C-N bond.

Quantum chemical calculations are used to determine the geometric and energetic properties of these various conformers. mdpi.com By calculating the Gibbs free energy of each possible structure, researchers can identify the most stable (lowest energy) conformer and the energy barriers for interconversion between them. mdpi.comresearchgate.net This analysis is critical, as the biological activity of a molecule can be highly dependent on the specific conformation that interacts with an enzyme. nih.gov

Quantum chemical calculations are exceptionally powerful for elucidating the step-by-step mechanisms and energetics of chemical reactions, such as the metabolic activation and deactivation of nitrosamines. nih.govnih.gov The carcinogenic potential of nitrosamines is linked to their metabolic conversion into highly reactive electrophiles that can alkylate DNA. researchgate.netusp.org

The activation pathway begins with the CYP-mediated α-hydroxylation of a carbon adjacent to the nitroso group. This unstable intermediate spontaneously decomposes to form a diazonium ion. nih.govfrontiersin.org This highly reactive diazonium ion is at a critical juncture: it can either react with nucleophilic sites on DNA (a toxification or activation pathway) or react with water (a detoxification or deactivation pathway). nih.govfrontiersin.org

DFT calculations have been employed to model this entire reaction profile for NPIP, determining the free energies of intermediates and the activation energy barriers for each step. nih.govfrontiersin.org These studies reveal that for carcinogenic nitrosamines like NPIP, the energy barriers for reacting with DNA and water are comparable, allowing for the DNA adduct formation that can lead to mutation. nih.govnih.gov

| Reaction Step | Species Involved | Parameter | Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Diazonium Ion Formation | α-hydroxy NPIP → Diazonium ion (3 ) | Reaction Free Energy (ΔG) | -41.6 | nih.gov |

| DNA Adduct Formation (Activation) | Diazonium ion (3 ) → TS → DNA Adduct | Transition State (TS) Barrier | +14.2 | nih.gov |

| Diazonium ion (3 ) → DNA Adduct | Reaction Free Energy (ΔG) | -94.3 | nih.gov | |

| Water Adduct Formation (Deactivation) | Diazonium ion (3 ) → TS → Water Adduct | Transition State (TS) Barrier | +13.4 | frontiersin.org |

| Diazonium ion (3 ) → Water Adduct | Reaction Free Energy (ΔG) | -73.4 | frontiersin.org |

TS: Transition State. A lower TS barrier indicates a faster reaction. A more negative Reaction Free Energy (ΔG) indicates a more thermodynamically favorable reaction.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the public domain, the principles of MD simulations are broadly applied to understand the behavior of molecules like nitrosamines. These simulations can provide insights into conformational changes, interactions with other molecules, and the dynamic processes that govern their biochemical activities.

Investigation of Dynamic Molecular Interactions

MD simulations can elucidate the dynamic interactions between a molecule and its environment, such as a solvent or a biological receptor. For a compound like this compound, simulations could model its interaction with water molecules to understand its solubility and aggregation properties. Furthermore, these simulations can predict how the molecule might bind to the active site of an enzyme, revealing key intermolecular forces like hydrogen bonds and van der Waals interactions that stabilize the complex. This information is crucial for understanding the initial steps of metabolic activation. The simulations track the trajectory of each atom over time, providing a detailed picture of the binding and unbinding events and the conformational changes that accompany these processes.

Simulation of Enzyme-Mediated Reactions

A significant application of MD simulations in the context of nitrosamines is the study of their enzyme-mediated reactions, particularly the metabolic activation by cytochrome P450 enzymes. pharmaexcipients.com While experimental studies provide data on the outcomes of these reactions, MD simulations, often in combination with quantum mechanics (QM/MM), can model the reaction pathway itself. nih.gov This hybrid approach allows for the simulation of bond-breaking and bond-forming events within the enzyme's active site. nih.gov For this compound, this would involve modeling the hydroxylation of the carbon atom adjacent to the nitroso group, a critical step in its activation to a DNA-alkylating agent. pharmaexcipients.com These simulations can help identify the transition states and calculate the energy barriers for the reaction, providing a deeper understanding of the catalytic mechanism and the factors that influence the rate of metabolism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) models are computational tools that correlate the chemical structure of a compound with its biological activity or metabolic fate. nih.govnih.gov These models are particularly valuable for predicting the potential carcinogenicity of nitrosamines by identifying structural features that influence their reactivity and metabolic activation. nih.govresearchgate.net

Statistical Validation of Structural Features Affecting Biochemical Activity

The development of robust QSAR models requires rigorous statistical validation to ensure their predictive power. pharmaexcipients.comnih.gov This involves dividing a dataset of compounds with known activities into a training set to build the model and a test set to evaluate its performance. nih.gov For nitrosamines, QSAR models have been developed to predict their carcinogenic potency based on a variety of molecular descriptors. researchgate.net Statistical methods like multiple linear regression and machine learning algorithms are used to establish a mathematical relationship between these descriptors and the observed biological activity. nih.govnih.gov The validity of these models is assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). derpharmachemica.com Such validated models can then be used to predict the activity of new or untested nitrosamine (B1359907) compounds. pharmaexcipients.comresearchgate.net

Impact of Substitutions (e.g., Methyl Groups) on Reactivity

The presence and position of substituent groups, such as a methyl group in this compound, can significantly impact the reactivity and biological activity of a nitrosamine. researchgate.net QSAR and SMR studies have shown that substitutions on the carbon atoms adjacent to the nitrogen (α-carbons) can influence the rate of metabolic hydroxylation. pharmaexcipients.com A methyl group at the α-position can affect the steric and electronic environment of the reaction center. Depending on its position, it can either hinder or facilitate the approach of the metabolizing enzyme. The rate of nitroso group transfer, a key reaction, has been observed to increase with the presence of electron-withdrawing groups on the aromatic ring of nitrosating agents. acs.org Studies on piperidines with methyl groups at the 2- and 6-positions have demonstrated that steric crowding near the nitrogen atom can reduce nitrosation rates. europa.eu

Ring System Size and Nature in Cyclic Nitrosamines

For cyclic nitrosamines, the size and nature of the ring system are critical determinants of their biological activity. nih.gov The ring size can affect the conformational flexibility of the molecule and the accessibility of the α-carbons for enzymatic attack. researchgate.netnih.gov QSAR studies have incorporated descriptors related to ring size to improve the prediction of carcinogenic potency. nih.gov For instance, the strain in smaller rings can influence their reactivity. The nature of the ring, such as the presence of heteroatoms, can also alter the electronic properties and metabolic fate of the nitrosamine. nih.gov For example, the replacement of a CH2 group with a more electronegative oxygen atom in the ring can decrease the basicity of the amine and increase its nitrosation rate. europa.eu

Table of Investigated Structural Features and Their Predicted Impact on Nitrosamine Activity

| Structural Feature | Predicted Impact on Biochemical Activity | Rationale |

| Methyl Substitution (α-position) | Can either increase or decrease activity | Alters steric hindrance and electronic environment for metabolic enzymes. pharmaexcipients.comeuropa.eu |

| Electron-withdrawing groups | Generally increase nitrosation rate | Enhance the electrophilicity of the nitrosating agent. acs.org |

| Ring Size | Influences conformational flexibility and reactivity | Affects accessibility of α-carbons for enzymatic attack and inherent ring strain. researchgate.netnih.gov |

| Heteroatoms in Ring | Can increase nitrosation rate | Alters the electronic properties and basicity of the amine. europa.eu |

Role of 2 Methylnitrosopiperidine As a Mechanistic Probe in Biochemical Studies

As a Model Compound for Studying Nitrosamine (B1359907) Metabolism

2-Methylnitrosopiperidine is an invaluable model compound for exploring the metabolic pathways of cyclic nitrosamines. Its metabolism, particularly the initial enzymatic oxidation steps, is a prerequisite for exerting its carcinogenic potential. The presence of the methyl group at the C-2 position provides a unique opportunity to study how substitution at the alpha-carbon influences the rate and regioselectivity of enzymatic reactions.

The primary metabolic activation pathway for carcinogenic nitrosamines is alpha-oxidation (also known as alpha-hydroxylation), a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This process involves the enzymatic addition of a hydroxyl group to a carbon atom directly attached to the nitroso-nitrogen. The resulting alpha-hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive electrophile, an alkyldiazonium ion, which can then bind to cellular macromolecules like DNA, initiating the carcinogenic process. mdpi.com

Comparative studies between this compound, its parent compound N-nitrosopiperidine (NPIP), and another cyclic nitrosamine, N-nitrosopyrrolidine (NPYR), have provided significant insights into tissue-specific carcinogenicity. nih.govresearchgate.net NPIP is a potent carcinogen in the rat esophagus and nasal cavity, whereas NPYR primarily induces liver tumors. nih.govresearchgate.net These differences are largely attributed to the varying efficiencies of their metabolic activation by CYP enzymes in different tissues. nih.gov

Microsomal studies have demonstrated that enzymes in the rat nasal mucosa and esophagus activate NPIP much more efficiently than NPYR. nih.govresearchgate.net This preferential activation is linked to the activity of specific P450 enzymes, such as CYP2A3. nih.govresearchgate.net The introduction of a methyl group, as in this compound, alters these metabolic profiles. Carcinogenicity studies in rats have shown that while NPIP induces tumors in the nasal turbinates and upper gastrointestinal tract in nearly all treated animals, this compound leads to a significantly longer time to death from these tumors. docksci.com This delay in tumorigenesis is consistent with the reduced rate of metabolic activation due to the blocked alpha-position.

The table below summarizes kinetic data from a comparative study on NPIP and NPYR metabolism, which provides a baseline for understanding how the structure of this compound would further alter these parameters.

| Nitrosamine | Tissue Microsomes | KM (μM) | Vmax/KM (Catalytic Efficiency) | Key P450 Enzyme |

|---|---|---|---|---|

| N-Nitrosopiperidine (NPIP) | Rat Nasal | 13.9 - 34.7 | 20-37 fold higher than NPYR | CYP2A3 |

| N-Nitrosopyrrolidine (NPYR) | Rat Nasal | 484 - 7660 | Baseline | CYP2A3 |

| N-Nitrosopiperidine (NPIP) | Rat Liver | - | 3.80 - 4.61 (pmol/min/mg/μM) | - |

| N-Nitrosopyrrolidine (NPYR) | Rat Liver | - | 3.23 (pmol/min/mg/μM) | CYP2E1 |

Data derived from studies on N-nitrosopiperidine and N-nitrosopyrrolidine. nih.govresearchgate.net

Application in In Vitro Mutagenicity Assays for Mechanistic Insight

In vitro mutagenicity assays are essential tools for assessing the DNA-damaging potential of chemical compounds and for understanding their mechanisms of action. This compound has been used in these assays to probe the relationship between metabolic activation and the induction of genetic mutations.

The bacterial reverse mutation assay, commonly known as the Ames test, is widely used to detect the mutagenic potential of chemicals. nih.gov The test utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from synthesizing an essential amino acid, such as histidine. nih.gov A positive test result occurs when the chemical agent causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Since nitrosamines like this compound are pro-mutagens, they require metabolic activation to become mutagenic. nih.govnih.gov Therefore, the Ames test for these compounds must include an exogenous metabolic activation system, typically a post-mitochondrial supernatant (S9 fraction) prepared from the livers of rodents (e.g., rats or hamsters) that have been treated with P450-inducing agents. nih.govnih.gov Studies have shown that for many nitrosamines, hamster liver S9 is more effective at bio-transformation than rat liver S9. nih.gov The pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before being plated, often enhances the sensitivity of the assay for nitrosamines. nih.govdtic.mil

When used in the Ames test, this compound serves as a mechanistic probe. Its mutagenic potency can be compared to that of N-nitrosopiperidine to quantify the effect of alpha-substitution on mutagenicity. A reduced mutagenic response for this compound relative to its parent compound would directly correlate its lower carcinogenic potential with a decreased ability to be metabolically activated into a DNA-damaging species.

| Parameter | Condition for Nitrosamine Testing | Rationale |

|---|---|---|

| Assay Method | Pre-incubation | Enhances sensitivity by allowing more time for metabolic activation. nih.govdtic.mil |

| Metabolic Activation | Hamster Liver S9 Fraction | Often more effective for bio-transforming nitrosamines into mutagens than rat S9. nih.gov |

| Bacterial Strains | TA100, TA1535 | Detect base-pair substitution mutations, a common type of damage from alkylating agents. nih.gov |

Probe for Understanding DNA Damage Processes

Beyond establishing its mutagenicity, this compound is used to investigate the specific molecular events of DNA damage and repair. Understanding how its metabolites interact with DNA and how the resulting lesions are processed by the cell is crucial for comprehending its carcinogenic mechanism.

The ultimate carcinogenic metabolites of nitrosamines are electrophilic species that react with nucleophilic sites on DNA bases to form DNA adducts. mdpi.com These adducts can distort the DNA helix, leading to mutations during DNA replication if not removed by cellular DNA repair mechanisms. nih.gov The type of adduct formed, its location in the genome, and its persistence (the length of time it remains in the DNA) are all critical determinants of carcinogenic outcome.

The use of this compound helps to probe these processes. As its metabolic activation is hindered at the C-2 position, the profile and quantity of DNA adducts formed are expected to differ from those generated by N-nitrosopiperidine. This allows researchers to link specific adducts to biological outcomes. For example, studies with related compounds have identified various adducts, such as O⁶-alkylguanine, which is known to be highly miscoding. mdpi.com

Model systems with deficiencies in specific DNA repair pathways are particularly useful. For instance, cells or animals lacking a key repair enzyme can be treated with this compound to determine if that enzyme is responsible for repairing the specific DNA lesions it produces. The persistence of DNA adducts is often studied by measuring adduct levels at different time points after exposure. A long persistence suggests that the adduct is poorly recognized or repaired by the cell's machinery, increasing the probability of it causing a mutation. nih.gov By comparing the persistence of adducts from this compound and N-nitrosopiperidine in various repair-deficient models, scientists can build a detailed picture of the DNA damage and repair processes integral to nitrosamine carcinogenesis.

Research on DNA Replication Interference Mechanisms

This compound, as with other N-nitroso compounds, serves as a crucial mechanistic probe for investigating the complex processes of DNA replication and repair. Its utility stems from its role as a pro-carcinogen that, upon metabolic activation, becomes a potent DNA alkylating agent. nih.govnih.gov This activity directly interferes with DNA replication, providing researchers with a tool to explore cellular responses to specific types of DNA damage. The primary interference mechanism involves the formation of covalent DNA adducts that disrupt the normal function of the DNA replication machinery.

The metabolic activation of N-nitroso compounds is a prerequisite for their genotoxic activity. mdpi.com This bioactivation, typically catalyzed by cytochrome P450 enzymes, converts the compound into a reactive electrophilic species. nih.govmdpi.com This electrophile readily attacks nucleophilic sites on DNA bases, forming various methyl-DNA adducts. Key adducts formed by such methylating agents include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). nih.gov These adducts alter the chemical structure of the DNA bases, leading to distortions in the DNA double helix.

These structural alterations are central to the interference with DNA replication. The progression of high-fidelity replicative DNA polymerases, the enzymes responsible for synthesizing new DNA strands, can be physically impeded by these bulky adducts. hesiglobal.orgnih.gov Studies on O6-meG lesions have shown that they can slow the rate of DNA synthesis and, in some cases, completely block the progression of certain DNA polymerases. oup.compnas.org For instance, research demonstrated that while some polymerases are partially blocked by O6-meG, human DNA polymerase β can be completely blocked. oup.com This stalling of the replication fork can lead to more severe consequences, such as the collapse of the fork and the formation of double-strand breaks, which are highly cytotoxic lesions. researchgate.net

When the replicative polymerase is blocked, cells can activate damage tolerance pathways, such as translesion synthesis (TLS). nih.gov This process involves the recruitment of specialized, lower-fidelity DNA polymerases that can synthesize DNA across the damaged template. hesiglobal.orgnih.gov While TLS allows for the completion of replication, it is an inherently error-prone process. The specialized polymerases often misinterpret the damaged base, leading to the incorporation of an incorrect nucleotide into the new DNA strand.

The O6-methylguanine adduct is particularly notable for its miscoding potential. Due to the altered hydrogen-bonding properties, O6-meG can pair with thymine (B56734) instead of cytosine during DNA replication. pnas.orgresearchgate.net If this mismatched pair is not corrected by the cell's DNA repair systems before the next round of replication, it results in a permanent G:C to A:T transition mutation. hesiglobal.org This mutagenic outcome is a critical step in the initiation of carcinogenesis. tandfonline.com

Furthermore, research into related compounds like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has shown that the effects are not limited to just creating barriers on the DNA template. Studies have indicated that MNNG can directly decrease the activity of DNA polymerases alpha and beta. nih.gov Other investigations using polymerase inhibitors have provided evidence that DNA polymerases delta and beta are involved in repairing the DNA damage caused by MNNG. nih.gov By inducing specific, well-characterized DNA lesions, this compound allows researchers to dissect the roles of different polymerases and repair pathways, such as mismatch repair (MMR) and base excision repair (BER), in maintaining genomic integrity. researchgate.netnih.gov

The table below summarizes the key DNA adducts formed by methylating agents like metabolically activated this compound and their specific consequences for DNA replication.

| Type of DNA Adduct | Affected DNA Base | Primary Consequence for Replication | Potential Mutagenic Outcome |

|---|---|---|---|

| O6-methylguanine (O6-MeG) | Guanine (B1146940) | Replication fork stalling; mispairing with thymine. oup.compnas.org | G:C → A:T transition mutations. hesiglobal.org |

| N7-methylguanine (N7-MeG) | Guanine | Can lead to depurination, creating an abasic site which blocks replication. nih.gov | Mutations can arise during error-prone bypass of the abasic site. |

| N3-methyladenine (N3-MeA) | Adenine (B156593) | Blocks the progression of replicative DNA polymerases. nih.gov | Highly cytotoxic if not repaired; can lead to replication fork collapse. |

Future Directions and Emerging Research Avenues for 2 Methylnitrosopiperidine Studies

Advanced Computational Methods for Predicting Biochemical Interactions

Computational chemistry is becoming an indispensable tool in toxicology and chemical biology. For 2-Methylnitrosopiperidine, advanced computational methods offer the potential to predict its interactions with biological macromolecules, providing insights that are often difficult to obtain through experimental methods alone. These approaches can help in understanding the mechanisms of action and in predicting the biological consequences of exposure. By combining methods like molecular docking and molecular dynamics simulations, researchers can achieve a more accurate prediction of binding affinities and interaction patterns. nih.govresearchgate.netnih.gov